

In-Depth Technical Guide: Synthesis and Characterization of MAB-CHMINACA-d4

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Compound of Interest		
Compound Name:	MAB-CHMINACA-d4	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of MAB-CHMINACA-d4, a deuterated internal standard for the potent synthetic cannabinoid MAB-CHMINACA (also known as ADB-CHMINACA). The inclusion of a stable isotope-labeled internal standard is critical for the accurate quantification of MAB-CHMINACA in complex biological matrices, a necessity for forensic, clinical, and research applications. This document details a proposed synthetic route, in-depth characterization methodologies, and a summary of its biological mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction

MAB-CHMINACA, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a highly potent synthetic cannabinoid receptor agonist that has been identified in illicit drug markets.[1][2] Its structural similarity to other synthetic cannabinoids, such as AB-CHMINACA, and its potent agonistic activity at the CB1 receptor (K_i = 0.289 nM) contribute to its significant physiological and psychoactive effects.[3] The detection and quantification of MAB-CHMINACA and its metabolites are crucial in forensic toxicology and clinical settings. The use of a deuterated internal standard, such as MAB-CHMINACA-d4, is the gold standard for mass spectrometry-based quantification methods, as it



corrects for matrix effects and variations in sample processing. This guide outlines the essential technical information regarding the synthesis and characterization of MAB-CHMINACA-d4.

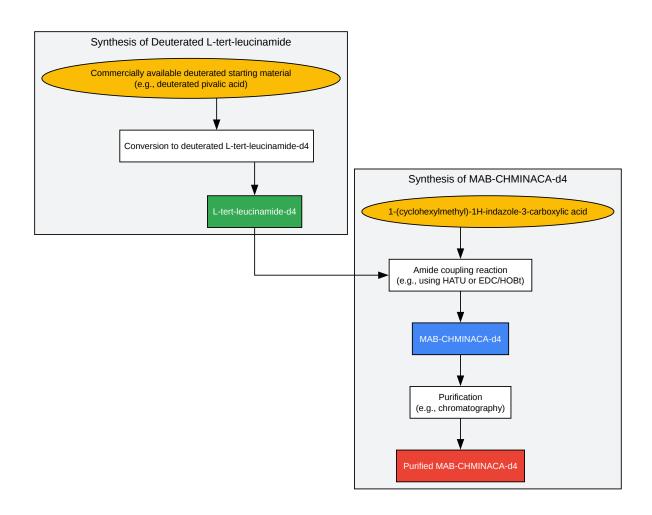
Synthesis of MAB-CHMINACA-d4

A specific, detailed synthesis protocol for **MAB-CHMINACA-d4** is not readily available in peer-reviewed literature, as it is primarily produced as a commercial reference standard. However, a plausible synthetic route can be proposed based on the synthesis of the parent compound and established deuterium labeling techniques. One common strategy for introducing deuterium atoms is through hydrogen-deuterium (H/D) exchange on the final compound or by using deuterated starting materials.[4][5][6][7][8]

A likely synthetic pathway involves the amidation of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid with a deuterated L-tert-leucinamide. The deuterium atoms in **MAB-CHMINACA-d4** are typically located on the tert-butyl group of the L-tert-leucinamide moiety.

Proposed Synthetic Workflow:





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Caption: Proposed synthetic workflow for MAB-CHMINACA-d4.

Characterization of MAB-CHMINACA-d4



The characterization of MAB-CHMINACA-d4 is essential to confirm its identity, purity, and suitability as an internal standard. The following are key analytical techniques employed for its characterization. The data presented is based on the analysis of the non-deuterated MAB-CHMINACA and is expected to be very similar for the d4 analog, with the exception of the molecular weight and specific mass spectral fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure. While specific NMR data for **MAB-CHMINACA-d4** is not published, the proton NMR spectrum is expected to be nearly identical to that of MAB-CHMINACA, with the absence of signals corresponding to the deuterated positions.

Table 1: 1H NMR Data for MAB-CHMINACA (in DMSO-d6, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.13	d, J=8.1 Hz	1H	Indazole H-4
7.75	d, J=8.5 Hz	1H	Indazole H-7
7.41	t, J=7.7 Hz	1H	Indazole H-6
7.23	t, J=7.5 Hz	1H	Indazole H-5
4.25	d, J=7.2 Hz	2H	-CH2-cyclohexyl
4.54	d, J=9.2 Hz	1H	α-H of leucinamide
1.01	S	9H	tert-butyl
0.9-1.8	m	11H	Cyclohexyl protons
7.15 & 7.55	br s	2H	-NH2
8.25	d, J=9.1 Hz	1H	-NH-

Data adapted from publicly available resources for MAB-CHMINACA.

Mass Spectrometry (MS)



Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which are crucial for the identification and quantification of the compound. For **MAB-CHMINACA-d4**, the molecular weight will be 4 atomic mass units higher than that of the non-deuterated analog.

Table 2: Mass Spectrometry Data

Parameter	MAB-CHMINACA	MAB-CHMINACA-d4 (Expected)
Molecular Formula	C21H30N4O2	C21H26D4N4O2
Molecular Weight	370.49 g/mol	374.52 g/mol
Common Fragments (m/z)	314, 243, 145, 130, 83	318, 243, 145, 130, 87

Fragmentation data is based on typical fragmentation patterns of similar synthetic cannabinoids.[9][10]

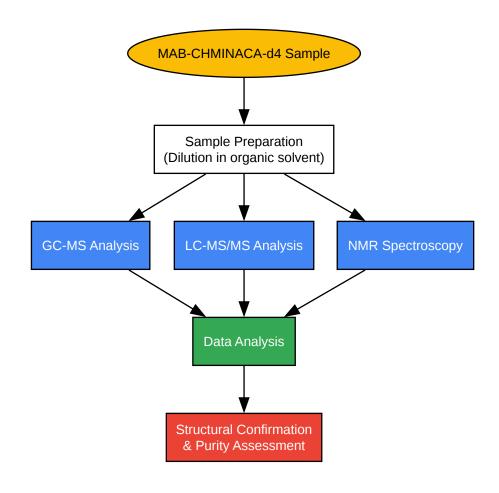
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

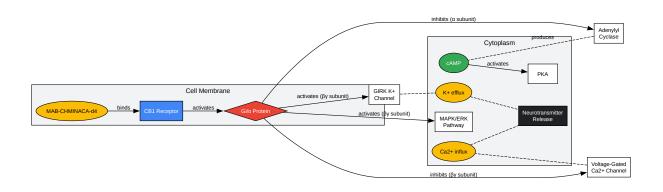
A common method for the analysis of synthetic cannabinoids is GC-MS.

- Sample Preparation: Dilute the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar capillary column (e.g., HP-5MS).
- Carrier Gas: Helium.
- Injection: Splitless injection of 1 μL.
- Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, and hold for 10 minutes.
- MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40-550.

Analytical Workflow:







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